molecular formula C16H22ClN3 B12421440 Desethyl chloroquine-D5

Desethyl chloroquine-D5

Cat. No.: B12421440
M. Wt: 296.85 g/mol
InChI Key: MCYUUUTUAAGOOT-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl chloroquine-D5 is a deuterium-labeled derivative of desethyl chloroquine, which is a major metabolite of chloroquine. Chloroquine is a well-known antimalarial drug that has been used for decades to treat malaria and other diseases. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desethyl chloroquine-D5 can be synthesized through the deuteration of desethyl chloroquine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The synthesis typically involves the following steps:

    Deuteration of Chloroquine: Chloroquine is subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.

    Desethylation: The deuterated chloroquine undergoes a desethylation reaction to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and the absence of impurities.

Chemical Reactions Analysis

Types of Reactions

Desethyl chloroquine-D5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo substitution reactions where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Secondary amines.

    Substitution Products: Compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Desethyl chloroquine-D5 has a wide range of applications in scientific research:

    Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of chloroquine and its metabolites.

    Drug Metabolism: It helps in understanding the metabolic pathways of chloroquine and its derivatives.

    Biomedical Research: It is used in studies related to malaria, autoimmune diseases, and other conditions treated with chloroquine.

    Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Desethyl chloroquine-D5, like chloroquine, exerts its effects by interfering with lysosomal activity and autophagy. It accumulates in lysosomes and other acidic compartments within cells, leading to the inhibition of lysosomal enzymes. This disruption affects various cellular processes, including the degradation of cellular components and the modulation of immune responses. The molecular targets include toll-like receptors and other signaling pathways involved in inflammation and immune regulation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: The parent compound with antimalarial properties.

    Hydroxychloroquine: A derivative of chloroquine with similar therapeutic uses.

    Desethyl chloroquine: The non-deuterated form of desethyl chloroquine-D5.

    Bisdesethyl chloroquine: Another metabolite of chloroquine.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, offering insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C16H22ClN3

Molecular Weight

296.85 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2

InChI Key

MCYUUUTUAAGOOT-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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